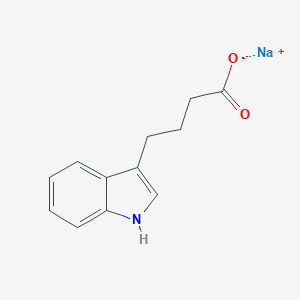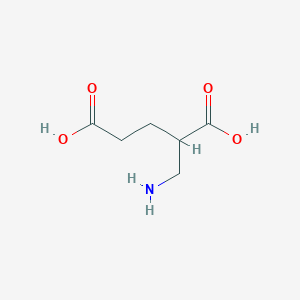
2-(Aminomethyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)pentanedioic acid, commonly known as AMPA, is an amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPA is a non-proteinogenic amino acid that is structurally similar to glutamate, a neurotransmitter that plays a key role in the central nervous system.
Wirkmechanismus
AMPA acts as an agonist for the AMPA receptor, which is a subtype of glutamate receptor. Activation of the AMPA receptor leads to an influx of calcium ions into the cell, which triggers a cascade of signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemische Und Physiologische Effekte
AMPA has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. AMPA has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
AMPA has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. It is also highly selective for the AMPA receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of AMPA is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of AMPA. One area of research is the development of AMPA-based drugs for the treatment of neurodegenerative diseases. Another area of research is the study of the role of AMPA in synaptic plasticity and memory formation. Additionally, the development of new synthesis methods for AMPA could lead to improved yields and purity, which could facilitate its use in future research.
Synthesemethoden
AMPA can be synthesized by several methods, including the reaction of 2-nitropropane with acrolein, followed by reduction with sodium borohydride. Another method involves the reaction of 2-oxopentanedioic acid with hydroxylamine, followed by reduction with sodium borohydride. Both methods yield high purity and yield of AMPA.
Wissenschaftliche Forschungsanwendungen
AMPA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects on the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. AMPA has also been studied for its potential to enhance cognitive function and improve memory.
Eigenschaften
CAS-Nummer |
13734-58-2 |
|---|---|
Produktname |
2-(Aminomethyl)pentanedioic acid |
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-(aminomethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-3-4(6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
LFKXMUNHFXEROA-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CN)C(=O)O |
Kanonische SMILES |
C(CC(=O)O)C(CN)C(=O)O |
Synonyme |
Pentanedioic acid, 2-(aminomethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



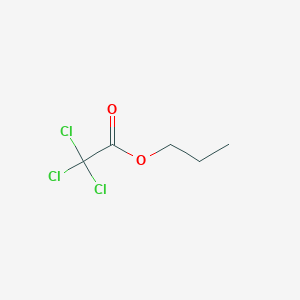
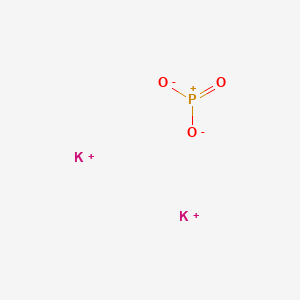
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
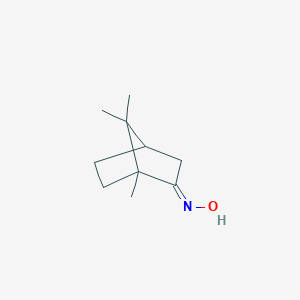
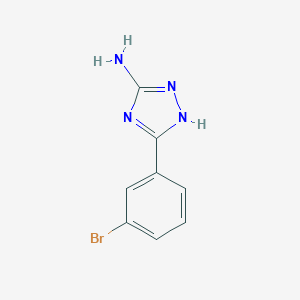
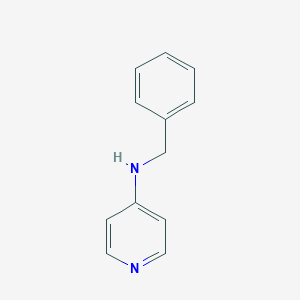
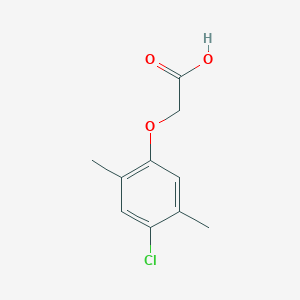
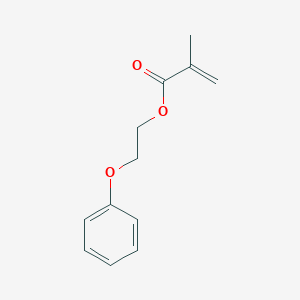
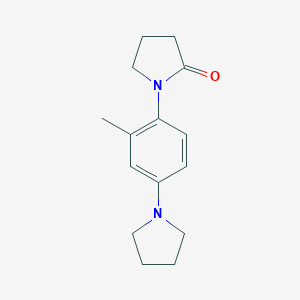
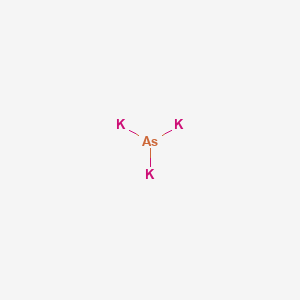

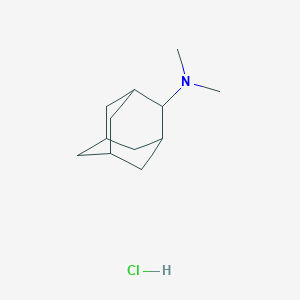
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
